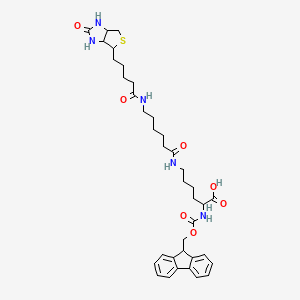

Fmoc-Lys(epsilonAhx-biotinyl)-OH

Description

Significance of Modified Amino Acids in Peptide Science and Bioconjugation

The introduction of modified amino acids into peptide chains is a powerful strategy for enhancing their therapeutic potential and research applications. abyntek.comnih.gov Standard peptides composed of the 20 proteinogenic amino acids can have limitations, such as poor stability, low bioactivity, and lack of specificity. abyntek.com Chemical modifications can overcome these challenges by altering a peptide's structure, function, and properties. abyntek.comrsc.org These modifications can range from simple alterations to the amino acid backbone to the incorporation of non-natural amino acids with unique functional groups. abyntek.comyoutube.com

Bioconjugation, the process of covalently linking two molecules where at least one is a biomolecule, heavily relies on modified amino acids. libretexts.orgwikipedia.org These amino acids can act as "handles" for attaching other molecules like fluorescent dyes, drugs, or affinity tags. rsc.orgwikipedia.org This ability to create precisely engineered protein and peptide conjugates is crucial for applications spanning from medical diagnostics to the development of antibody-drug conjugates. wikipedia.orgnih.gov The selective modification of specific amino acid residues, such as lysine (B10760008) or cysteine, is a cornerstone of modern bioconjugation techniques. libretexts.orgnih.gov

Overview of Biotinylation Strategies in Research

Biotinylation is the process of attaching biotin (B1667282), a small B-vitamin, to other molecules such as proteins, peptides, or nucleic acids. labmanager.comcreative-proteomics.com This technique is widely used in life sciences due to the extraordinarily strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-proteomics.comthermofisher.com This robust binding forms the basis for numerous detection, purification, and labeling applications. labmanager.comalfa-chemistry.com

There are two primary methods for biotinylating proteins and other macromolecules:

Chemical Biotinylation : This approach uses biotinylation reagents that have a reactive group designed to target specific functional groups on a molecule, such as primary amines (found on lysine residues and the N-terminus of proteins) or sulfhydryls (on cysteine residues). labmanager.comwikipedia.org Chemical methods are versatile but can sometimes lack the high specificity of enzymatic approaches. labmanager.com

Enzymatic Biotinylation : This highly specific method utilizes an enzyme, typically biotin ligase (like BirA), to attach biotin to a specific lysine residue within a defined recognition sequence (such as an AviTag). labinsights.nlamsbio.com This ensures that biotinylation occurs at a single, predetermined site, preserving the protein's natural structure and function. amsbio.com

Biotinylated molecules are indispensable tools in a variety of research assays, including ELISA, Western blotting, affinity chromatography, and surface plasmon resonance (SPR). creative-proteomics.comproteinkinase.biz

Contextualizing Fmoc-Lys(epsilonAhx-biotinyl)-OH within the Landscape of Biotinylated Building Blocks

Fmoc-Lys(epsilonAhx-biotinyl)-OH is a specialized amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.desigmaaldrich.com It falls under the category of chemical biotinylation tools, but with a crucial advantage: it allows for the site-specific incorporation of a biotinylated lysine residue directly into a growing peptide chain. aatbio.com

This compound is a "building block" rather than a reagent used to modify a completed peptide. It consists of three key parts:

Fmoc (9-fluorenylmethyloxycarbonyl) group : A temporary protecting group on the alpha-amine of the lysine, essential for the stepwise assembly of peptides in Fmoc-SPPS. nih.gov

Lysine : The core amino acid.

Biotin-Ahx moiety : The biotin molecule is attached to the epsilon-amine of the lysine via a 6-aminohexanoic acid (Ahx) spacer. iris-biotech.desigmaaldrich.com

The presence of the Ahx spacer is a significant feature, distinguishing it from simpler derivatives like Fmoc-Lys(Biotin)-OH. This spacer arm extends the biotin label away from the peptide backbone, which can help to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin. alfa-chemistry.comlabinsights.nl Therefore, Fmoc-Lys(epsilonAhx-biotinyl)-OH represents a refined tool for creating biotinylated peptides with well-defined structures for advanced research applications. sigmaaldrich.com

Table 1: Chemical Properties of Fmoc-Lys(epsilonAhx-biotinyl)-OH

Data sourced from multiple chemical suppliers. iris-biotech.desigmaaldrich.com

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWMKSMUFPMDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings and Applications

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) Relevant to Lysine Derivatives

Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide synthesis, prized for its mild reaction conditions and suitability for automation. creative-peptides.comaltabioscience.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. creative-peptides.com The 9-fluorenylmethoxycarbonyl (Fmoc) group plays a pivotal role as a temporary protecting group for the α-amino group of the incoming amino acid. creative-peptides.comwikipedia.org This protection is critical to prevent unwanted side reactions and polymerization during the coupling process. altabioscience.com

The Fmoc group is stable under the coupling conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This selective removal, known as deprotection, exposes the α-amino group of the newly added amino acid, making it available for the next coupling cycle. The release of the Fmoc group generates a dibenzofulvene byproduct, which has a strong UV absorbance that can be monitored to track the progress of the deprotection step. wikipedia.orgnih.gov

For lysine derivatives, SPPS requires the protection of both the α-amino group and the ε-amino group of the lysine side chain to ensure that peptide bond formation occurs only at the desired position. The use of an orthogonal protecting group strategy is therefore essential. In the context of Fmoc SPPS, the α-amino group is protected by the base-labile Fmoc group, while the ε-amino group is typically protected by an acid-labile group, such as the tert-butoxycarbonyl (Boc) group. altabioscience.comnih.gov This orthogonality ensures that the Fmoc group can be selectively removed to allow for chain elongation without affecting the protecting group on the lysine side chain. nih.gov

Epsilon-Amino Functionalization of Lysine with Amino Acids Linkers

The ε-amino group of lysine provides a versatile site for the attachment of various functional moieties, including linkers and labels. The functionalization of this group with amino acid linkers, such as ε-aminohexanoic acid (Ahx), serves to introduce a spacer arm between the peptide backbone and a label like biotin. qyaobio.comnih.gov This spacer is crucial for minimizing steric hindrance and allowing the attached label to interact effectively with its binding partners, such as avidin (B1170675) or streptavidin. qyaobio.comnih.gov

The process of functionalizing the lysine side chain typically occurs before the lysine derivative is incorporated into the peptide chain during SPPS. This involves the selective deprotection of the ε-amino group of a suitably protected lysine derivative, followed by the coupling of the amino acid linker.

Biotinylation of the Epsilon-Amino Group via the epsilon-Aminohexanoic Acid (Ahx) Spacer

Biotinylation, the process of attaching biotin to a molecule, is a widely used technique in biotechnology for labeling and detection. nih.gov The strong and specific interaction between biotin and avidin or streptavidin forms the basis for numerous assays. qyaobio.com In the synthesis of biotinylated peptides, the ε-amino group of lysine is a common attachment point for the biotin moiety. qyaobio.com The inclusion of an ε-Aminohexanoic acid (Ahx) spacer is a common strategy to improve the accessibility of the biotin label. qyaobio.comnih.gov

Strategies for Incorporating the Ahx Linker

The incorporation of the Ahx linker onto the lysine side chain is a critical step in the synthesis of Fmoc-Lys(epsilonAhx-biotinyl)-OH. A common approach involves starting with a lysine derivative where the α-amino group is protected by Fmoc and the ε-amino group is protected by a different, orthogonal protecting group, such as Boc. The Boc group on the ε-amino group is selectively removed, and then Fmoc-Ahx-OH is coupled to the now free ε-amino group using standard peptide coupling reagents. Following the successful coupling of the Ahx linker, the Fmoc group on the Ahx is removed to allow for the subsequent attachment of biotin.

Coupling of Biotin to the Ahx-Functionalized Lysine Side Chain

Once the Ahx linker has been attached to the lysine side chain and its terminal amino group is deprotected, biotin can be coupled. This is typically achieved by reacting the Ahx-functionalized lysine with an activated form of biotin, such as biotin-N-hydroxysuccinimide (NHS) ester. nih.gov The NHS ester reacts efficiently with the primary amine of the Ahx linker to form a stable amide bond, resulting in the desired biotinylated lysine derivative. nih.gov

Orthogonal Protecting Group Strategies in Synthesis of Biotinylated Lysine Derivatives

The synthesis of complex molecules like Fmoc-Lys(epsilonAhx-biotinyl)-OH relies heavily on the use of orthogonal protecting groups. nih.gov An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic process. nih.gov

Role of Fmoc Protection in Lysine Alpha-Amino Group

The Fmoc protecting group is central to the SPPS of peptides and their derivatives. wikipedia.org Its primary role is to temporarily block the α-amino group of the amino acid, preventing it from reacting during the formation of the peptide bond. altabioscience.com The key features of the Fmoc group that make it so valuable in this context are its stability to the acidic conditions often used for side-chain deprotection and its lability to mild basic conditions. altabioscience.comwikipedia.org

Compatibility with Other Side Chain Protecting Groups

The successful synthesis of complex peptides using Fmoc-Lys(epsilonAhx-biotinyl)-OH is highly dependent on the principle of orthogonal protection. nih.govbiosynth.com This strategy ensures that the various protecting groups on the peptide chain can be selectively removed under specific conditions without affecting others. nih.govacs.org The most prevalent scheme in solid-phase peptide synthesis (SPPS) is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for the permanent protection of amino acid side chains. nih.govaltabioscience.com

The biotinyl-Ahx moiety attached to the lysine side chain of Fmoc-Lys(epsilonAhx-biotinyl)-OH demonstrates excellent stability and compatibility with this standard Fmoc/tBu strategy. nih.gov The biotin group itself is robust and remains intact during the repetitive cycles of Fmoc group removal using piperidine and during the final cleavage from the resin, which typically employs strong acids like trifluoroacetic acid (TFA). nih.gov This stability is crucial as it allows for the incorporation of a biotin label at a specific site without the need for post-synthetic modification, which can sometimes lead to non-specific labeling. lifetein.com

The compatibility of Fmoc-Lys(epsilonAhx-biotinyl)-OH extends to a wide range of common acid-labile side-chain protecting groups used for other amino acids within the peptide sequence. Research has shown that the biotin moiety is stable to TFA cleavage conditions used to deprotect groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). nih.govnih.gov For instance, a peptide containing arginine protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, aspartic acid with OtBu (tert-butyl ester), and tyrosine with tBu (tert-butyl ether) can be synthesized alongside Fmoc-Lys(epsilonAhx-biotinyl)-OH. nih.gov The final treatment with a TFA "cocktail" will simultaneously cleave the peptide from the resin and remove all these side-chain protecting groups while leaving the biotinyl-Ahx-lysine linkage unaffected. nih.gov

Furthermore, the orthogonality allows for more complex synthetic designs. For example, another lysine residue elsewhere in the peptide could be protected with a group like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). lifetein.com These groups are labile to hydrazine, which allows for their selective removal and subsequent modification of that specific lysine side chain on-resin, all while the Nα-Fmoc, other acid-labile side-chain protecting groups, and the biotinyl-Ahx moiety remain in place. lifetein.comrsc.org This highlights the high degree of compatibility and strategic flexibility offered by incorporating Fmoc-Lys(epsilonAhx-biotinyl)-OH into peptide synthesis.

The following table summarizes the compatibility of the biotinyl-Ahx group with common side-chain protecting groups used in Fmoc-SPPS.

Table 1: Compatibility with Common Side-Chain Protecting Groups

| Amino Acid (Abbr.) | Side-Chain Protecting Group | Cleavage Reagent for Protecting Group | Compatibility with Biotinyl-Ahx Moiety |

|---|---|---|---|

| Arginine (Arg) | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | TFA | High |

| Aspartic Acid (Asp) | OtBu (tert-Butyl ester) | TFA | High |

| Cysteine (Cys) | Trt (Trityl) | TFA | High |

| Glutamic Acid (Glu) | OtBu (tert-Butyl ester) | TFA | High |

| Lysine (Lys) | Boc (tert-Butoxycarbonyl) | TFA | High |

| Serine (Ser) | tBu (tert-Butyl) | TFA | High |

| Threonine (Thr) | tBu (tert-Butyl) | TFA | High |

| Tyrosine (Tyr) | tBu (tert-Butyl) | TFA | High |

This table is interactive. You can sort and filter the data as needed.

Applications of Fmoc Lys Epsilonahx Biotinyl Oh in Peptide and Protein Chemistry

Incorporation into Peptides via Solid-Phase Synthesis for Research Probes

The primary application of Fmoc-Lys(epsilonAhx-biotinyl)-OH lies in its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . This method allows for the creation of peptides with a biotin (B1667282) label at a predetermined position, which are invaluable as research probes.

Synthesis of Biotinylated Peptides for Research Probes

Fmoc-SPPS is a stepwise process where amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. The Fmoc group on the α-amino group of the incoming amino acid protects it from unwanted reactions. This protecting group is stable under the coupling conditions but can be readily removed with a mild base, typically piperidine (B6355638), to allow for the next amino acid to be added. iris-biotech.debiosynth.com

The use of Fmoc-Lys(epsilonAhx-biotinyl)-OH allows for the direct incorporation of a biotinylated lysine (B10760008) residue at any desired position within the peptide sequence. nih.gov The Fmoc group on the α-amino group of the lysine derivative is handled in the same manner as other Fmoc-protected amino acids in the SPPS cycle. The biotin moiety, attached to the ε-amino group of the lysine side chain, remains stable throughout the synthesis process. nih.gov This method provides a straightforward and efficient way to produce specifically labeled peptides that can be used as probes for detecting and studying biomolecular interactions. nih.gov

The strong and highly specific interaction between biotin and proteins like avidin (B1170675) and streptavidin (with a dissociation constant, Kd, in the femtomolar range) is the cornerstone of their utility. qyaobio.com This powerful binding affinity allows for the sensitive detection and purification of biotinylated peptides and their interacting partners. nih.gov

Design Considerations for Peptide Sequence and Biotinylation Site

The design of a biotinylated peptide probe requires careful consideration of both the peptide sequence and the location of the biotin tag to ensure its functionality is not compromised.

Position of Biotinylation: The choice of where to place the biotin label within the peptide sequence is critical. Biotinylation is often performed at the N-terminus of the peptide or on the side chain of an internal or C-terminal lysine residue. qyaobio.com N-terminal biotinylation is a common strategy due to its straightforward implementation in SPPS. qyaobio.com However, if the N-terminus is crucial for the peptide's biological activity, an internal lysine residue is a better choice for modification. The use of Fmoc-Lys(epsilonAhx-biotinyl)-OH provides the flexibility to introduce the biotin tag at such internal positions. It is essential to choose a site that is not involved in the peptide's interaction with its target molecule to avoid disrupting its function. thermofisher.com

| Design Consideration | Importance | Common Approaches |

| Spacer Arm | Reduces steric hindrance, improves biotin-avidin binding. | 6-aminohexanoic acid (Ahx), Polyethylene (B3416737) glycol (PEG). qyaobio.comsigmaaldrich.com |

| Biotinylation Site | Preserves peptide's biological activity. | N-terminus, internal lysine, C-terminal lysine. qyaobio.com |

| Protecting Groups | Enables site-specific modification. | Orthogonal protecting groups (e.g., Fmoc/tBu). iris-biotech.debiosynth.com |

Post-Synthetic Modifications and Bioconjugation of Peptides

While the direct incorporation of Fmoc-Lys(epsilonAhx-biotinyl)-OH during SPPS is a primary method, biotin can also be introduced after the peptide has been synthesized. These post-synthetic modifications offer alternative strategies for creating biotinylated peptides and for conjugating them to other biomolecules.

Site-Specific Labeling of Peptides with Biotin

Post-synthetic biotinylation allows for the labeling of peptides in solution after they have been cleaved from the solid support and fully deprotected. This approach is particularly useful when direct incorporation of the biotinylated amino acid is not feasible or when a more modular approach is desired.

A common method for post-synthetic biotinylation involves the reaction of an amine-reactive biotin derivative, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester, with the free amino groups of the peptide. sigmaaldrich.com To achieve site-specificity, orthogonal protecting groups are employed during the peptide synthesis. iris-biotech.debiosynth.com For instance, a specific lysine residue can be protected with a group that is stable during the standard Fmoc-SPPS and final cleavage but can be selectively removed later. This leaves a unique, reactive amine on the lysine side chain available for targeted biotinylation in solution. nih.gov This chemoselective ligation ensures that biotin is attached only at the desired position, preserving the integrity of other functional groups in the peptide. nih.gov

Kinetically controlled labeling is another approach where a single, highly reactive lysine residue on a native peptide can be targeted with an activated biotinylation reagent under mild, physiological pH conditions. acs.org

Strategies for Conjugating Biotinylated Peptides to Other Biomolecules

The biotin tag on a peptide serves as a versatile handle for conjugation to a wide range of other biomolecules, enabling the creation of complex and functional constructs. The high-affinity interaction between biotin and streptavidin is the most widely used method for this purpose.

Immobilization on Surfaces and Beads: Biotinylated peptides can be easily immobilized on various solid supports, such as microplates, beads, or biosensor surfaces, that have been pre-coated with streptavidin or avidin. qyaobio.comnumberanalytics.com This is a fundamental technique for a variety of applications, including:

Pull-down assays: Immobilized biotinylated peptides are used as "bait" to capture and identify interacting proteins from cell lysates or other complex mixtures.

ELISA (Enzyme-Linked Immunosorbent Assay): Peptides immobilized on microplates are used to screen for antibody binding or to map epitopes. qyaobio.com

Affinity chromatography: Streptavidin-coated resins with bound biotinylated peptides can be used to purify specific binding partners.

Conjugation to Proteins and Antibodies: Biotinylated peptides can be linked to larger proteins, including antibodies, through streptavidin-based bridging. A streptavidin molecule can bind up to four biotinylated molecules, allowing for the formation of multimeric complexes. For example, a biotinylated peptide and a biotinylated antibody can be linked together via a streptavidin molecule. nih.gov This strategy is employed in various immunoassays and for targeted delivery applications. A direct conjugation protocol might involve preparing a long-chain biotin NHS ester solution and incubating it with the antibody, followed by termination of the reaction and dialysis. creative-biolabs.com

Formation of Nanoparticles and other Conjugates: The biotin-streptavidin interaction can also be used to assemble nanoparticles and other complex bioconjugates. For instance, biotinylated peptides can be attached to streptavidin-functionalized nanoparticles for targeted drug delivery or imaging applications.

| Conjugation Strategy | Description | Key Applications |

| Immobilization on Surfaces | Attachment of biotinylated peptides to streptavidin-coated solid supports. qyaobio.comnumberanalytics.com | Pull-down assays, ELISA, affinity chromatography. qyaobio.com |

| Protein/Antibody Conjugation | Linking biotinylated peptides to other biotinylated proteins via a streptavidin bridge. nih.gov | Immunoassays, targeted delivery. nih.govcreative-biolabs.com |

| Nanoparticle Assembly | Attachment to streptavidin-functionalized nanoparticles. | Drug delivery, bio-imaging. |

Advanced Strategies for Molecular Labeling and Probe Development Utilizing Fmoc Lys Epsilonahx Biotinyl Oh

Development of Biotinylated Molecular Probes for Biomolecular Interaction Studies

The synthesis of biotinylated molecular probes is a cornerstone of studying complex biomolecular interactions. Fmoc-Lys(epsilonAhx-biotinyl)-OH is frequently the reagent of choice for incorporating a biotin (B1667282) tag into a specific site within a peptide sequence during SPPS. This site-specific labeling is critical for creating probes that can explore protein-protein interactions, enzyme-substrate binding, and receptor-ligand recognition without significantly altering the peptide's native conformation and biological activity.

The process involves the sequential addition of amino acids to a solid support, with Fmoc-Lys(epsilonAhx-biotinyl)-OH being introduced at the desired position in the peptide chain. Once the synthesis is complete, the protecting groups are removed, yielding a high-purity biotinylated peptide probe. These probes can then be used in a variety of assays, such as pull-down assays, to isolate and identify binding partners from complex biological mixtures. For instance, a biotinylated peptide probe can be immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to the peptide will be captured and can subsequently be identified by mass spectrometry. This approach has been instrumental in elucidating signaling pathways and identifying potential drug targets.

Applications in Affinity-Based Detection Systems

The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin is harnessed in numerous affinity-based detection systems. The incorporation of biotin via Fmoc-Lys(epsilonAhx-biotinyl)-OH allows for the sensitive and robust detection of target molecules.

A major advantage of the biotin-streptavidin system is the potential for significant signal amplification. Streptavidin has four binding sites for biotin, allowing for the creation of multi-layered detection complexes. In a typical enzyme-linked immunosorbent assay (ELISA), a biotinylated detection antibody binds to the target antigen. Subsequently, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added. The multiple binding sites on streptavidin can lead to the recruitment of numerous enzyme molecules to the site of the antigen, resulting in a substantial amplification of the signal when the enzyme's substrate is introduced. This amplification strategy dramatically increases the sensitivity of the assay, enabling the detection of low-abundance analytes.

| Component | Function | Contribution to Amplification |

| Biotinylated Probe | Binds specifically to the target analyte. | Provides the initial anchor point for the detection complex. |

| Streptavidin | Binds to the biotin tag on the probe. | Acts as a bridge, linking the probe to the signaling molecule. |

| Enzyme Conjugate | Catalyzes a reaction that produces a detectable signal. | Multiple enzyme molecules can be recruited, amplifying the signal. |

The high affinity and specificity of the biotin-streptavidin interaction are also leveraged in the development of advanced biosensor technologies. In surface plasmon resonance (SPR) biosensors, for example, a streptavidin-coated sensor chip can be used to immobilize biotinylated ligands, such as peptides or nucleic acids, in a highly controlled and oriented manner. This precise immobilization is crucial for obtaining reliable kinetic data on molecular interactions. When an analyte flows over the sensor surface and binds to the immobilized ligand, the change in the refractive index at the sensor surface is measured, providing real-time information on the association and dissociation rates of the interaction.

Similarly, in quartz crystal microbalance (QCM) biosensors, the immobilization of biotinylated probes onto a streptavidin-functionalized quartz crystal allows for the label-free detection of binding events through changes in the crystal's resonance frequency. The stability and strength of the biotin-streptavidin linkage ensure that the baseline remains stable and that any observed changes are due to the specific binding of the analyte.

Functionalization of Surfaces and Materials with Biotinylated Peptides

The ability to functionalize surfaces and materials with bioactive peptides is essential for a wide range of applications, from tissue engineering to diagnostic arrays. Fmoc-Lys(epsilonAhx-biotinyl)-OH facilitates the synthesis of biotinylated peptides that can be readily immobilized onto streptavidin-coated surfaces. This method offers several advantages over direct chemical conjugation of peptides to a surface. The pre-functionalization of the surface with streptavidin ensures a uniform and high-density coating, and the subsequent immobilization of the biotinylated peptide is highly efficient and specific.

This strategy is widely used to create bioactive surfaces that can promote cell adhesion, proliferation, and differentiation. For instance, surfaces can be functionalized with biotinylated RGD peptides (containing the arginine-glycine-aspartic acid sequence) to enhance the attachment of certain cell types. In the field of diagnostics, microarrays can be fabricated by spotting different biotinylated peptide probes onto a streptavidin-coated slide, allowing for the simultaneous analysis of multiple analytes in a single sample.

Multi-Labeling Approaches Using Orthogonal Linkers (e.g., Ahx, PEG)

In more complex experimental designs, it is often necessary to introduce multiple labels into a single peptide or protein. This can be achieved through the use of orthogonal linkers, which are chemical spacers that can be modified independently of one another. The aminohexanoic acid (Ahx) linker in Fmoc-Lys(epsilonAhx-biotinyl)-OH is a simple yet effective spacer that can be combined with other linkers, such as polyethylene (B3416737) glycol (PEG), to create multi-functional probes.

Role of Fmoc Lys Epsilonahx Biotinyl Oh in Biochemical and Cellular Research Methodologies

Utilization in Affinity Purification and Enrichment Techniques

The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is a cornerstone of many purification and enrichment strategies in biochemistry. Fmoc-Lys(epsilonAhx-biotinyl)-OH serves as a key reagent in the preparation of biotinylated probes and baits, enabling the selective isolation of target molecules from complex biological mixtures.

Purification of Proteins and Protein Complexes

The site-specific incorporation of a biotin tag onto a protein of interest, often through solid-phase peptide synthesis (SPPS) using Fmoc-Lys(epsilonAhx-biotinyl)-OH, facilitates a highly selective method for protein purification. Once a protein is biotinylated, it can be efficiently captured from a cell lysate or other biological sample using an affinity matrix, such as agarose (B213101) or magnetic beads, that is conjugated with streptavidin or avidin.

This technique is particularly valuable for the isolation of protein complexes. By biotinylating a known component of a complex, researchers can "pull down" the entire interacting assembly. The gentle and highly specific nature of the biotin-streptavidin interaction helps to preserve the integrity of these often-transient multi-protein structures. Subsequent elution, often achieved through competitive displacement with free biotin or by denaturing the streptavidin, allows for the recovery of the purified complex for further analysis by techniques like mass spectrometry to identify novel protein-protein interactions.

Table 1: Key Steps in Affinity Purification using Biotinylated Probes

| Step | Description | Purpose |

| 1. Probe Synthesis | A peptide or other molecule of interest is synthesized with a biotin tag using Fmoc-Lys(epsilonAhx-biotinyl)-OH. | To create a specific "bait" to capture the target molecule(s). |

| 2. Incubation | The biotinylated probe is incubated with a complex biological sample (e.g., cell lysate). | To allow the probe to bind to its specific target(s). |

| 3. Capture | The mixture is passed over a streptavidin-conjugated solid support (e.g., beads). | To immobilize the biotinylated probe and its bound target(s). |

| 4. Washing | The solid support is washed with buffer to remove non-specifically bound molecules. | To increase the purity of the isolated target(s). |

| 5. Elution | The captured molecules are released from the solid support. | To recover the purified target(s) for downstream analysis. |

Isolation of Nucleic Acids and Oligonucleotides

Similar to protein purification, Fmoc-Lys(epsilonAhx-biotinyl)-OH can be utilized in the synthesis of biotinylated nucleic acid probes. These probes, which are complementary to a specific DNA or RNA sequence, can be used to isolate that sequence from a complex mixture of nucleic acids. This is a fundamental technique in molecular biology for applications such as the enrichment of specific messenger RNA (mRNA) transcripts or the isolation of specific genomic DNA fragments for sequencing. The aminohexanoic acid spacer in Fmoc-Lys(epsilonAhx-biotinyl)-OH is particularly beneficial in this context as it extends the biotin moiety away from the nucleic acid backbone, minimizing steric hindrance and ensuring efficient binding to the streptavidin-coated matrix.

Imaging and Localization Studies in Cell Biology

Understanding the spatial and temporal distribution of biomolecules within a living cell is crucial for elucidating their function. The biotin tag introduced using Fmoc-Lys(epsilonAhx-biotinyl)-OH provides a versatile handle for a variety of cellular imaging techniques.

Tracking of Biotinylated Biomolecules within Cellular Compartments

By synthesizing a peptide or other biomolecule with a biotin tag and introducing it into cells, researchers can track its movement and localization. For instance, a biotinylated peptide representing a specific protein domain can be used to study its import into the nucleus or its association with the plasma membrane. The localization of the biotinylated molecule is typically detected by fixing the cells, permeabilizing them, and then adding fluorescently labeled streptavidin.

Visualization Techniques with Fluorescently Labeled Avidin/Streptavidin

The true power of biotinylation in cellular imaging comes from the use of fluorescently labeled avidin or streptavidin. These reagents are commercially available conjugated to a wide spectrum of fluorescent dyes, from blue to near-infrared. This allows for multicolor imaging experiments where the localization of a biotinylated molecule can be visualized alongside other cellular structures or proteins that are labeled with different fluorescent markers. The high signal amplification, achieved by the binding of multiple fluorescent streptavidin molecules to a single biotinylated target, enables the detection of low-abundance molecules.

Table 2: Common Fluorophores Conjugated to Streptavidin for Imaging

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |

| Fluorescein (FITC) | ~495 | ~519 | Green |

| Tetramethylrhodamine (TRITC) | ~557 | ~576 | Red |

| Cyanine 3 (Cy3) | ~550 | ~570 | Orange-Red |

| Cyanine 5 (Cy5) | ~650 | ~670 | Far-Red |

| Alexa Fluor 488 | ~495 | ~519 | Green |

| Alexa Fluor 594 | ~590 | ~617 | Red |

| Alexa Fluor 647 | ~650 | ~668 | Far-Red |

Investigation of Protein-Ligand Interactions and Enzyme Assays

The biotin tag is also a powerful tool for studying the interactions between proteins and other molecules, as well as for developing sensitive enzyme assays. By biotinylating one of the interacting partners, the complex can be immobilized on a streptavidin-coated surface, such as a microplate well. This immobilization facilitates the detection and quantification of the interaction.

For example, in a protein-ligand binding assay, a biotinylated protein can be captured on a streptavidin plate. Then, various concentrations of a potential ligand can be added. After an incubation period and washing away unbound ligand, the amount of bound ligand can be quantified, often using a labeled antibody or a fluorescently tagged ligand. This allows for the determination of binding affinities and the screening of compound libraries for potential drug candidates.

In the context of enzyme assays, a biotinylated substrate can be immobilized on a streptavidin-coated surface. The enzyme of interest is then added, and its activity can be measured by detecting the modification of the substrate. This format is particularly useful for high-throughput screening of enzyme inhibitors, as the immobilization simplifies the separation of the substrate from the enzyme and products.

Development of Peptide-Based Tools for Cellular Perturbation Studies

The chemical compound Fmoc-Lys(epsilonAhx-biotinyl)-OH serves as a critical building block in the synthesis of sophisticated peptide-based tools designed for the interrogation and perturbation of cellular processes. Its unique structure, which combines a fluorenylmethyloxycarbonyl (Fmoc) protected amine for peptide synthesis, a lysine (B10760008) residue, a biotin molecule for detection and affinity purification, and an epsilon-aminocaproic acid (Ahx) spacer, enables the creation of multifunctional peptides. These peptides can be engineered to enter living cells, interact with specific intracellular targets, and thereby modulate their function, providing invaluable insights into complex biological systems.

A prominent application of this technology is in the development of tools to study and disrupt protein-protein interactions (PPIs) within the native cellular environment. nih.govsemanticscholar.org PPIs are fundamental to a vast array of cellular functions, and their dysregulation is often implicated in disease. semanticscholar.org Peptides that mimic the binding interface of a protein can act as competitive inhibitors, disrupting the natural interaction and allowing researchers to study the consequences of this perturbation. semanticscholar.orgresearchgate.net

The incorporation of Fmoc-Lys(epsilonAhx-biotinyl)-OH into these synthetic peptides is instrumental for several reasons. The biotin moiety provides a powerful handle for the detection and isolation of the peptide and any associated binding partners. nih.govpeptide.com This is typically achieved through the high-affinity interaction between biotin and avidin or streptavidin, which can be conjugated to reporter enzymes, fluorophores, or solid supports for pull-down experiments. nih.govpeptide.comaatbio.com The epsilonAhx spacer arm is a crucial design element that physically separates the biotin molecule from the peptide sequence. This separation minimizes the risk of steric hindrance, ensuring that the biotin does not interfere with the peptide's ability to fold correctly and bind to its intended intracellular target.

A compelling example of this approach is the creation of biotinylated cell-penetrating peptides (CPPs) to investigate the interactions of the protein Connexin43 (Cx43). nih.gov Cx43 is a component of gap junctions and its downregulation has been observed in high-grade gliomas. nih.gov A specific region of Cx43, comprising amino acids 266-283, is known to inhibit the oncogenic activity of the proto-oncogene c-Src in glioma cells. nih.gov To study this interaction in a living cell context, researchers have synthesized a peptide tool that includes:

The TAT (Trans-Activator of Transcription) peptide sequence , a well-characterized CPP that facilitates the entry of the synthetic peptide into living cells. nih.govnih.gov

The target peptide sequence from Cx43 (amino acids 266-283), which acts as the bait for the intracellular binding partner. nih.gov

A biotin tag , incorporated using a derivative like Fmoc-Lys(epsilonAhx-biotinyl)-OH during solid-phase peptide synthesis. nih.govlifetein.com

This engineered peptide can be incubated with living glioma stem cells, where it traverses the cell membrane. ntu.edu.sgkindai.ac.jpyoutube.com Once inside, the Cx43 portion of the peptide interacts with its binding partners, such as c-Src. nih.govnih.gov Following incubation, the cells are lysed, and the biotinylated peptide, along with any bound proteins, can be isolated from the complex cellular lysate using avidin-coated beads. nih.gov The captured proteins are then identified, confirming the interaction between the Cx43 peptide and its intracellular target. nih.gov This method not only validates the protein-protein interaction within a more biologically relevant context than traditional cell-free assays but also allows for the study of how this interaction influences cellular signaling pathways. nih.govntu.edu.sg The ability to perturb the c-Src signaling pathway through this targeted peptide demonstrates the utility of Fmoc-Lys(epsilonAhx-biotinyl)-OH in creating tools for cellular perturbation. nih.gov

The modular nature of this system, where the CPP, the target peptide, and the biotin tag are distinct components, allows for broad applicability. nih.gov By substituting the target peptide sequence, researchers can develop a wide range of tools to perturb and study numerous other intracellular protein-protein interactions. nih.govnih.gov

| Component | Function in Cellular Perturbation Study | Key Feature Provided by Fmoc-Lys(epsilonAhx-biotinyl)-OH |

| Cell-Penetrating Peptide (e.g., TAT) | Facilitates entry of the entire peptide tool into living cells. | Not directly provided, but integrated into the final peptide construct. |

| Target Peptide (e.g., Cx43 fragment) | Acts as a specific bait to interact with and perturb the function of an intracellular protein (e.g., c-Src). | Not directly provided, but is the core functional element of the peptide. |

| Biotin Tag | Enables the affinity purification and isolation of the peptide tool and its bound cellular partners from cell lysates. | The biotin moiety. |

| epsilonAhx Spacer | Minimizes steric hindrance between the biotin tag and the functional peptide sequence, preserving the peptide's biological activity. | The epsilon-aminocaproic acid (Ahx) linker. |

This table illustrates the synergistic role of the different components of a peptide-based tool for cellular perturbation, highlighting the critical contribution of the features provided by Fmoc-Lys(epsilonAhx-biotinyl)-OH.

Methodological Considerations and Analytical Characterization for Research Utilizing Fmoc Lys Epsilonahx Biotinyl Oh

Optimization of Coupling Reactions in Solid-Phase Peptide Synthesis

The efficient incorporation of Fmoc-Lys(epsilonAhx-biotinyl)-OH during Fmoc solid-phase peptide synthesis (SPPS) is critical for achieving a high yield of the desired biotinylated peptide. aatbio.com Due to the bulky nature of the biotin-Ahx side chain, standard coupling protocols may prove insufficient, leading to incomplete reactions and deletion sequences. Optimization strategies are therefore essential.

Solvent and Reagent Selection: Fmoc-Lys(biotin)-OH exhibits limited solubility in commonly used SPPS solvents like N,N-dimethylformamide (DMF). peptide.com To overcome this, N-methyl-2-pyrrolidone (NMP), which offers better solubility, can be used as a solvent, sometimes requiring gentle heating to achieve the desired concentration. peptide.com Alternatively, a mixture of DMF and a base such as diisopropylethylamine (DIPEA) can enhance solubility. peptide.com The choice of coupling reagent is also paramount. High-efficiency uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often employed to drive the reaction forward, particularly when coupling bulky amino acids. peptide.com

Reaction Conditions: To ensure complete acylation, extended coupling times and/or "double coupling" procedures are frequently implemented. In a double coupling strategy, the initial coupling reaction is followed by a fresh addition of the activated amino acid and coupling reagents to acylate any remaining free amino groups on the resin-bound peptide. The molar excess of the Fmoc-Lys(epsilonAhx-biotinyl)-OH and coupling reagents may also be increased compared to standard protocols for less sterically hindered amino acids. Monitoring the coupling reaction's completeness using a qualitative test, such as the Kaiser test, is crucial before proceeding with the deprotection of the Fmoc group for the next synthesis cycle.

| Parameter | Standard SPPS | Optimized for Fmoc-Lys(epsilonAhx-biotinyl)-OH | Rationale for Optimization |

|---|---|---|---|

| Solvent | DMF | NMP, DMF/DIPEA mixtures | Improves solubility of the bulky, modified amino acid. peptide.com |

| Coupling Reagents | DIC/HOBt | HBTU, HATU, HCTU in the presence of a base (e.g., DIPEA) | High-efficiency reagents are needed to overcome steric hindrance. peptide.com |

| Reaction Time | 1-2 hours | 2-4 hours or longer; "double coupling" | Allows more time for the sterically hindered reaction to go to completion. |

| Molar Excess | 2-4 equivalents | 3-5 equivalents or higher | Drives the reaction equilibrium towards product formation. |

Strategies for Minimizing Steric Hindrance from the Biotin (B1667282) Moiety

Steric hindrance from the biotin group can impede not only the synthesis process but also the final application of the peptide, such as its binding to a target protein or to an avidin (B1170675) matrix. nih.gov The design of the biotinylating reagent itself is the first line of defense.

The Role of the Spacer Arm: Fmoc-Lys(epsilonAhx-biotinyl)-OH incorporates a 6-aminohexanoic acid (Ahx) spacer arm. This flexible linker physically separates the bulky biotin ring from the peptide backbone. nih.gov This separation is critical for reducing steric interference, thereby preserving the peptide's native conformation and facilitating its interaction with binding partners. qyaobio.com For applications requiring even greater separation, reagents with longer linkers, such as a double aminohexanoyl (Ahx-Ahx) spacer, are available. iris-biotech.debapeks.com The use of polyethylene (B3416737) glycol (PEG) linkers can also serve this purpose while simultaneously improving the solubility of the final biotinylated peptide. qyaobio.combroadpharm.com

Strategic Placement within the Peptide: The position of the biotinylated lysine (B10760008) residue within the peptide sequence is a key consideration. Placing the modification at a site distant from the peptide's known active or binding domain is advisable. Often, biotinylation is performed at the N-terminus of the peptide to minimize interference with the core sequence. qyaobio.com If an internal lysine residue must be used, selecting one in a flexible or less structured region of the peptide can help mitigate potential steric clashes. It has been observed that biotinylation tends to favor intrinsically disordered regions of proteins as they are more accessible. wikipedia.org

Chromatographic and Spectroscopic Methods for Characterization of Biotinylated Peptides

Rigorous characterization is necessary to confirm the identity, purity, and successful biotinylation of the synthetic peptide. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is the primary tool for the purification and purity assessment of biotinylated peptides. wikipedia.org Reversed-phase HPLC (RP-HPLC) is most common, where the peptide is separated based on its hydrophobicity. The addition of the biotin-Ahx-lysine moiety significantly increases the hydrophobicity of a peptide, leading to a noticeable increase in its retention time compared to the non-biotinylated counterpart. researchgate.net This shift provides an initial confirmation of successful biotinylation. researchgate.net A typical HPLC analysis involves a gradient elution system, commonly using water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). biorxiv.org The purity of the final product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Methods:

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) is indispensable for confirming the molecular weight of the purified peptide. researchgate.net The observed mass should match the calculated mass of the biotinylated peptide, providing direct evidence of its identity. researchgate.net Tandem mass spectrometry (MS/MS) goes a step further by fragmenting the peptide and analyzing the resulting fragment ions. nih.govacs.org This allows for sequencing of the peptide and pinpointing the exact location of the biotin modification, confirming that it is on the intended lysine residue. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine characterization, NMR spectroscopy can provide detailed structural information about the biotinylated peptide in solution. springernature.com 1D and 2D NMR experiments can confirm the presence of the biotin and Ahx moieties through their characteristic proton (¹H) and carbon (¹³C) chemical shifts. nih.govwisc.edu Furthermore, NMR can be used to study conformational changes in the peptide upon biotinylation and to analyze its interaction with streptavidin by observing chemical shift perturbations (CSPs) upon binding. nih.govresearchgate.net

| Technique | Purpose | Key Findings/Observations |

|---|---|---|

| Reversed-Phase HPLC | Purification and Purity Assessment | Increased retention time compared to the non-biotinylated peptide; single sharp peak indicates high purity. researchgate.net |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | Observed molecular weight matches the calculated mass of the biotinylated peptide. researchgate.net |

| Tandem MS (MS/MS) | Sequence Verification & Site Localization | Fragmentation pattern confirms the peptide sequence and the precise location of the biotin-Ahx-Lys residue. nih.govacs.org |

| NMR Spectroscopy | Structural Analysis & Interaction Studies | Provides atomic-level structural data and can be used to monitor the binding interface with avidin/streptavidin. springernature.comnih.gov |

Quantitative Analysis of Biotinylation Efficiency and Bioconjugate Yield

Quantifying the degree of biotinylation is essential for ensuring the consistency and reliability of reagents used in downstream applications. nih.gov Several methods are available to determine the molar ratio of biotin to peptide.

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a traditional colorimetric method. HABA binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. nih.gov When the biotinylated peptide is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin present. nih.gov A standard curve created with free biotin allows for the quantification of biotin in the sample. nih.gov

Competition ELISA: A competition enzyme-linked immunosorbent assay (ELISA) can also be employed for quantification. nih.gov This method often involves immobilizing a biotinylated protein on a plate and then adding the sample (the biotinylated peptide) along with an enzyme-conjugated anti-biotin antibody or streptavidin. The sample peptide competes with the immobilized biotin for binding to the conjugate. The resulting signal is inversely proportional to the concentration of biotinylated peptide in the sample. A key advantage of some protocols is the use of a proteinase K digestion step, which breaks down the peptide and eliminates potential issues arising from multivalency and steric hindrance from the peptide structure. nih.gov

Amino Acid Analysis: A highly accurate method involves the quantitative analysis of the 6-aminohexanoic acid (Ahx) spacer arm. nih.gov After acid hydrolysis of the biotinylated peptide, the resulting amino acids, including the released Ahx, are derivatized (e.g., with phenylisothiocyanate to form phenylthiocarbamyl derivatives) and quantified by HPLC. nih.gov By comparing the molar amount of Ahx to that of a stable amino acid from the peptide sequence, the stoichiometry of biotinylation can be precisely determined. nih.gov

Commercial Kits: Several commercial kits are available for biotin quantification. The Quant*Tag™ Biotin Kit, for example, uses reagents that react chemically with the biotin molecule to produce a colored product that can be measured spectrophotometrically at 535 nm. youtube.com This method is often faster than the HABA assay and does not require sample digestion. youtube.com

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin. nih.gov | Simple, widely used. | Can be affected by interfering substances; lower sensitivity than other methods. |

| Competition ELISA | Immunoassay; competition for binding to an anti-biotin antibody or streptavidin. nih.gov | High sensitivity; can be designed to overcome steric hindrance issues. nih.gov | More complex and time-consuming than simple colorimetric assays. |

| Amino Acid Analysis | Quantification of the Ahx spacer arm relative to other amino acids via HPLC after hydrolysis. nih.gov | Highly accurate and precise. nih.gov | Requires specialized equipment and sample destruction. |

| Commercial Kits (e.g., Quant*Tag™) | Chemical reaction with biotin produces a colored product for spectrophotometry. youtube.com | Fast, easy to use, good sensitivity. youtube.com | Proprietary reagents; cost may be a factor. |

Emerging Research Trajectories and Future Prospects

Innovations in Biotinylation Chemistry for Enhanced Versatility

The core function of Fmoc-Lys(ε-Ahx-biotinyl)-OH is to enable the precise incorporation of a biotin (B1667282) moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). The biotin-streptavidin interaction, with its exceptionally high affinity (Kd ≈ 10⁻¹⁴ M), is a workhorse of biotechnology for immobilization, detection, and purification. qyaobio.com However, research continues to refine biotinylation strategies for greater control and versatility.

Future developments are likely to focus on cleavable and reversible biotinylation systems. While the strength of the biotin-streptavidin bond is a major advantage, its irreversibility can be a drawback in applications requiring the release of the captured biomolecule. nih.gov This has led to the development of biotin analogs like iminobiotin (B1258364) and desthiobiotin, which bind to streptavidin with lower affinity and can be dissociated under specific pH or competitive conditions. qyaobio.com We can anticipate the development of novel Fmoc-lysine derivatives incorporating these or other chemically or photochemically cleavable linkers, expanding the toolkit for dynamic studies.

Furthermore, there is a growing interest in optimizing the spacer arm that connects biotin to the peptide. The 6-aminohexanoic acid (Ahx) spacer in Fmoc-Lys(ε-Ahx-biotinyl)-OH serves to reduce steric hindrance between the bulky streptavidin protein and the peptide, enhancing binding accessibility. nih.govbiosyntan.de Research is exploring a variety of new spacer technologies, including polyethylene (B3416737) glycol (PEG) linkers of varying lengths, to further improve the solubility and bioavailability of biotinylated peptides and to fine-tune the distance for specific applications like FRET-based assays. sigmaaldrich.com

Table 1: Comparison of Biotinylation Spacers

| Spacer Type | Key Characteristics | Potential Advantages |

| Aminohexanoic Acid (Ahx) | Hydrophobic, flexible | Reduces steric hindrance, well-established. nih.govbiosyntan.de |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, variable length | Improves solubility, reduces non-specific binding, allows for distance optimization. sigmaaldrich.com |

| Cleavable Linkers | Chemically or photochemically labile | Allows for reversible binding and release of target molecules. nih.gov |

Integration with Advanced Bioorthogonal Reactions

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. eurpepsoc.comeurpepsoc.comacs.org While biotinylation itself is not strictly bioorthogonal, building blocks like Fmoc-Lys(ε-Ahx-biotinyl)-OH are increasingly used to create peptide probes that are subsequently employed in bioorthogonal studies.

A key future direction is the synthesis of peptides that contain both a biotin tag (introduced via Fmoc-Lys(ε-Ahx-biotinyl)-OH) and a separate handle for bioorthogonal ligation, such as an azide (B81097), alkyne, or strained alkene. acs.orgnih.gov This dual-functionalization allows for a multi-step "click-and-pull" approach. For instance, a biotinylated peptide containing an azide could be used to label a target in a cell lysate. The biotin tag would then be used for affinity purification with streptavidin beads, and the captured complex could be further modified on-bead via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) with a fluorescent probe or other reporter molecule. This enables the study of post-translational modifications and binding partners in a highly specific manner.

The development of new bioorthogonal reactions with faster kinetics and improved stability will further enhance the utility of biotinylated peptides. acs.org Researchers are actively exploring novel reaction pairs that push the boundaries of what can be achieved in live-cell imaging and proteomics.

Application in High-Throughput Screening and Array Technologies

High-throughput screening (HTS) and microarray technologies are essential for modern drug discovery and diagnostics. Biotinylated peptides, synthesized using precursors like Fmoc-Lys(ε-Ahx-biotinyl)-OH, are central to these platforms. jpt.comnih.gov Peptides can be synthesized in large, parallel libraries and then immobilized on streptavidin-coated surfaces, such as microtiter plates or glass slides, to create peptide microarrays. springernature.comnih.govnih.gov

These arrays are powerful tools for:

Epitope Mapping: Identifying the specific amino acid sequences (epitopes) that are recognized by antibodies.

Enzyme Substrate Discovery: Screening for peptides that are substrates for kinases, proteases, and other enzymes. jpt.com

Protein-Protein Interaction Studies: Identifying peptide ligands that bind to a target protein of interest. nih.gov

The future of this field lies in the development of even higher-density peptide arrays and more sensitive detection methods. researchgate.net Innovations in microarray fabrication and label-free detection technologies, such as surface plasmon resonance (SPR) and arrayed imaging reflectometry (AIR), will allow for the screening of larger and more diverse peptide libraries with greater accuracy. nih.gov Fmoc-Lys(ε-Ahx-biotinyl)-OH will remain a critical component in the synthesis of the high-quality, site-specifically biotinylated peptides required for these advanced platforms.

Expanding the Scope of Peptide-Based Research Tools

The versatility of Fmoc-protected amino acids, including Fmoc-Lys(ε-Ahx-biotinyl)-OH, is a driving force in the creation of novel peptide-based research tools. rugbyball.vipaltabioscience.com The ability to precisely place a biotin handle within a peptide sequence opens up a vast design space for sophisticated molecular probes.

Future research will see the integration of biotinylation with other peptide modifications to create multi-functional tools. For example, cell-penetrating peptides (CPPs) can be tagged with biotin to study their uptake mechanisms and intracellular trafficking. biorunstar.com Similarly, biotinylated peptides incorporating non-natural amino acids or post-translational modifications can be synthesized to probe the intricacies of cellular signaling pathways. acs.org

The development of "stapled" peptides, which are conformationally locked into an alpha-helical structure, is a particularly exciting area. These peptides often exhibit enhanced biological activity and stability. The inclusion of a biotin tag via Fmoc-Lys(ε-Ahx-biotinyl)-OH in a stapled peptide provides a crucial handle for affinity-based studies of these promising therapeutic candidates.

Q & A

Q. How should Fmoc-Lys(εAhx-biotinyl)-OH be incorporated into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use standard Fmoc-SPPS protocols with a resin-bound peptide sequence. Activate the carboxyl group of Fmoc-Lys(εAhx-biotinyl)-OH using coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF. Perform iterative deprotection (20% piperidine in DMF) and coupling cycles. Ensure orthogonal protection of the ε-amino group via the Ahx-biotin moiety, which remains stable under Fmoc deprotection conditions. Monitor coupling efficiency via Kaiser or chloranil tests .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store the compound as a lyophilized powder at -20°C for up to 3 years. For short-term use (1–2 months), dissolved aliquots in anhydrous DMSO or DMF can be stored at -20°C under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles and exposure to moisture, which can hydrolyze the Fmoc group or biotin linkage .

Q. How can successful biotinylation be confirmed post-synthesis?

- Methodological Answer : Use mass spectrometry (MS) to verify the molecular weight of the synthesized peptide. For qualitative validation, perform a streptavidin-binding assay (e.g., dot blot or ELISA) using biotinylated peptides immobilized on a membrane or plate. Incubate with streptavidin-HRP and detect chemiluminescent signals .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using sterically hindered Fmoc-Lys(εAhx-biotinyl)-OH?

- Methodological Answer :

- Prolong coupling time : Extend reaction time to 2–4 hours.

- Increase reagent equivalents : Use 3–5 equivalents of Fmoc-Lys(εAhx-biotinyl)-OH and coupling reagents relative to resin loading.

- Enhance solvation : Add chaotropic agents like 0.1 M HOBt or 30% v/v NMP to DMF to improve solubility.

- Microwave-assisted synthesis : Apply controlled microwave heating (50°C, 10–20 W) to accelerate kinetics .

Q. What strategies mitigate solubility issues during peptide elongation with Fmoc-Lys(εAhx-biotinyl)-OH?

- Methodological Answer :

- Backbone amide linker (BAL) resins : Use resins that reduce aggregation (e.g., CLEAR-Amide resin).

- In-situ solubilization : Incorporate 2% v/v TFA in DMF during coupling steps.

- Side-chain modifications : Introduce temporary protecting groups (e.g., OtBu for glutamic acid) to minimize hydrophobic interactions.

- Ultrasonication : Apply brief sonication (5–10 min) to dissolve precipitated peptides .

Q. How can unexpected byproducts (e.g., cyclization) be addressed during synthesis?

- Methodological Answer :

- Pre-activation : Pre-activate Fmoc-Lys(εAhx-biotinyl)-OH with DIC/Oxyma for 1–2 minutes before resin addition.

- Low-temperature coupling : Perform reactions at 4°C to suppress side reactions.

- Capping steps : Acetylate unreacted amino groups after each coupling using acetic anhydride/pyridine.

- Analytical troubleshooting : Use HPLC-MS to identify cyclized peptides (retention time shifts) and adjust coupling protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.